molecular formula C21H20 B12672377 3,4-Dibenzyltoluene CAS No. 128753-30-0

3,4-Dibenzyltoluene

Cat. No.: B12672377
CAS No.: 128753-30-0
M. Wt: 272.4 g/mol
InChI Key: KPONZMLBSOZSHI-UHFFFAOYSA-N
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Description

3,4-Dibenzyltoluene is an organic compound that belongs to the family of dibenzyltoluenes. These compounds are characterized by the presence of two benzyl groups attached to a toluene core. This compound is particularly notable for its applications in hydrogen storage as a liquid organic hydrogen carrier (LOHC). This compound is used in various industrial applications due to its stability and ability to undergo hydrogenation and dehydrogenation reactions efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Toluene+2Benzyl ChlorideAlCl3This compound+2HCl\text{Toluene} + 2 \text{Benzyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + 2 \text{HCl} Toluene+2Benzyl ChlorideAlCl3​​this compound+2HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of toluene and minimize the formation of by-products. The use of advanced separation techniques such as distillation and crystallization helps in purifying the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibenzyltoluene undergoes various chemical reactions, including:

    Hydrogenation: The addition of hydrogen to the aromatic rings, converting it into perhydro-3,4-dibenzyltoluene.

    Substitution: The replacement of hydrogen atoms on the aromatic rings with other functional groups such as halogens or nitro groups.

Common Reagents and Conditions:

    Hydrogenation: Typically carried out using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Scientific Research Applications

3,4-Dibenzyltoluene has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3,4-Dibenzyltoluene involves its ability to undergo reversible hydrogenation and dehydrogenation reactions. In the presence of a suitable catalyst, this compound can absorb hydrogen to form perhydro-3,4-dibenzyltoluene. This hydrogenated form can then release hydrogen under controlled conditions, making it an efficient hydrogen storage medium. The molecular targets and pathways involved in these reactions include the activation of the aromatic rings and the formation of stable intermediates .

Comparison with Similar Compounds

  • 2,4-Dibenzyltoluene
  • 2,5-Dibenzyltoluene
  • 3,5-Dibenzyltoluene

Comparison: 3,4-Dibenzyltoluene is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and hydrogen storage capacity. Compared to its isomers, this compound exhibits higher stability and a more favorable hydrogenation/dehydrogenation profile, making it a preferred choice for LOHC applications .

Properties

CAS No.

128753-30-0

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1,2-dibenzyl-4-methylbenzene

InChI

InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

KPONZMLBSOZSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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